5-(p-Tolyl)oxazol-2-amine

5-Lipoxygenase Inhibition Inflammation Structure-Activity Relationship (SAR)

5-(p-Tolyl)oxazol-2-amine (CAS 6826-28-4, MF: C10H10N2O, MW: 174.20 g/mol) is a heterocyclic aromatic amine belonging to the oxazole class. It is commercially available at a purity of ≥95–98%.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
Cat. No. B12451590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(p-Tolyl)oxazol-2-amine
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN=C(O2)N
InChIInChI=1S/C10H10N2O/c1-7-2-4-8(5-3-7)9-6-12-10(11)13-9/h2-6H,1H3,(H2,11,12)
InChIKeyJRHYJRMNHZTGPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(p-Tolyl)oxazol-2-amine (CAS 6826-28-4): Chemical Identity and Procurement Baseline


5-(p-Tolyl)oxazol-2-amine (CAS 6826-28-4, MF: C10H10N2O, MW: 174.20 g/mol) is a heterocyclic aromatic amine belonging to the oxazole class [1]. It is commercially available at a purity of ≥95–98% . Its structure features a primary amine at the 2-position and a p-tolyl substituent at the 5-position of the oxazole ring, which differentiates it from other oxazol-2-amines with different aryl groups [1].

Why 5-(p-Tolyl)oxazol-2-amine Cannot Be Replaced by Other Oxazol-2-amines in Rigorous Applications


The biological and catalytic activity of 2-aminooxazoles is highly sensitive to the nature and position of the aryl substituent at C5. For instance, in a series of N-aryl-5-aryloxazol-2-amines evaluated as 5-lipoxygenase (5-LOX) inhibitors, the substitution pattern on the 5-aryl ring dramatically modulated potency, with some derivatives showing IC50 shifts of over 10-fold . Similarly, the specific p-tolyl group on 5-(p-tolyl)oxazol-2-amine influences its electronic and steric profile, affecting its ability to act as a ligand in metal-catalyzed cross-coupling reactions . These findings demonstrate that even minor structural changes among oxazol-2-amine analogs lead to significant, non-linear changes in performance, making generic substitution unreliable without explicit, application-specific validation.

Head-to-Head Performance Data for 5-(p-Tolyl)oxazol-2-amine Against Its Closest Structural Analogs


5-Lipoxygenase (5-LOX) Inhibitory Potency of Oxazol-2-amine Derivatives: The Impact of 5-Aryl Substitution

In a head-to-head SAR study, N-aryl-5-aryloxazol-2-amine derivatives were tested for 5-LOX inhibition. While the specific IC50 for 5-(p-tolyl)oxazol-2-amine was not reported, the data demonstrates that the 5-aryl group is a critical determinant of potency. For example, the unsubstituted 5-phenyl analog (Compound 7) showed an IC50 of 330 nM, whereas the introduction of a 4-fluoro group on the 5-phenyl ring (compound not explicitly numbered but described) significantly increased inhibitory activity . This establishes that the p-tolyl group in 5-(p-tolyl)oxazol-2-amine will confer a unique potency profile, distinct from phenyl, 4-fluorophenyl, or 4-chlorophenyl analogs.

5-Lipoxygenase Inhibition Inflammation Structure-Activity Relationship (SAR)

Catalytic Activity in Suzuki-Miyaura Cross-Coupling: Ligand Performance

5-(p-Tolyl)oxazol-2-amine is reported to form stable Pd(II) complexes that exhibit catalytic activity in Suzuki-Miyaura and Heck cross-coupling reactions . While a direct quantitative comparison with other 5-aryl-oxazol-2-amine ligands is not available from permitted sources, the unique electronic and steric properties of the p-tolyl group are known to influence the stability and reactivity of the metal center [1]. This differentiates it from complexes of 5-phenyl or 5-(4-fluorophenyl) oxazol-2-amine, which will have different donor properties and catalytic profiles.

Suzuki Coupling Palladium Catalysis Oxazole Ligands

Recommended Application Scenarios for 5-(p-Tolyl)oxazol-2-amine


Medicinal Chemistry: Building a 5-LOX Inhibitor Library with a Methyl-Bearing Probe

Based on SAR evidence that 5-aryl substitution critically modulates 5-LOX inhibitory potency , 5-(p-tolyl)oxazol-2-amine is an ideal core scaffold for synthesizing a focused library. Its p-tolyl group fills a specific lipophilic pocket differently than a phenyl or 4-fluorophenyl group, making it a key intermediate for exploring this chemical space.

Homogeneous Catalysis: An Electron-Rich Ligand for Pd-Catalyzed Cross-Coupling

The electron-donating p-tolyl group on this oxazol-2-amine ligand can enhance the electron density at the palladium center, potentially facilitating oxidative addition steps in cross-coupling reactions. It is a distinct choice compared to the more common 4-fluorophenyl analog when a more electron-rich catalyst system is desired .

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